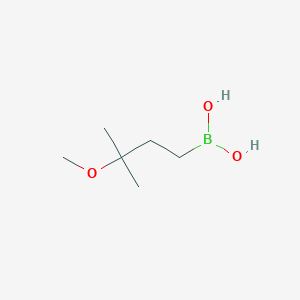
(3-Methoxy-3-methylbutyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a (3-methoxy-3-methylbutyl) moiety. Boronic acids are known for their versatility and reactivity, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-3-methylbutyl)boronic acid typically involves the reaction of (3-Methoxy-3-methylbutyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-3-methylbutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
(3-Methoxy-3-methylbutyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxy-3-methylbutyl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium in the Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, attacking electrophilic centers in various reactions.
Comparison with Similar Compounds
- (3-Methoxyphenyl)boronic acid
- (3-Methoxy-3-methylphenyl)boronic acid
- (3-Methoxy-3-methylpropyl)boronic acid
Comparison: (3-Methoxy-3-methylbutyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to (3-Methoxyphenyl)boronic acid, it has a more complex alkyl chain, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound in specialized synthetic applications.
Properties
Molecular Formula |
C6H15BO3 |
|---|---|
Molecular Weight |
145.99 g/mol |
IUPAC Name |
(3-methoxy-3-methylbutyl)boronic acid |
InChI |
InChI=1S/C6H15BO3/c1-6(2,10-3)4-5-7(8)9/h8-9H,4-5H2,1-3H3 |
InChI Key |
XWGVFYIRRDTOKU-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC(C)(C)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















